

# Benchmarking Bismuth Subcarbonate for Electrochemical CO<sub>2</sub> Reduction: A Comparative Guide

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For researchers, scientists, and professionals in drug development exploring sustainable chemical synthesis, the electrochemical reduction of carbon dioxide (CO<sub>2</sub>) presents a promising avenue. Among the various catalysts being investigated, bismuth-based materials have emerged as frontrunners for the selective production of formate, a valuable chemical feedstock. This guide provides a comparative analysis of **bismuth subcarbonate**'s performance against other bismuth-based electrocatalysts, supported by experimental data and detailed protocols to aid in research and development.

Bismuth's low toxicity, cost-effectiveness, and high selectivity for formate production make it an attractive alternative to more expensive and environmentally harmful catalysts.[1] Recent studies have highlighted that **bismuth subcarbonate** ((BiO)<sub>2</sub>CO<sub>3</sub>), either used directly or formed in situ from other bismuth precursors, plays a crucial role in the catalytic cycle for CO<sub>2</sub> reduction to formate.[2][3] This guide will delve into the performance metrics of **bismuth subcarbonate** in comparison to metallic bismuth, bismuth oxide, and bimetallic bismuth catalysts.

# Comparative Performance of Bismuth-Based Catalysts

The efficacy of an electrocatalyst for CO<sub>2</sub> reduction is primarily evaluated based on its Faradaic efficiency (FE) for a specific product, the current density it can achieve at a given potential, its







long-term stability, and the overpotential required to drive the reaction. The following tables summarize the performance of various bismuth-based catalysts, with a focus on formate production.



Catalyst	Potential (V vs. RHE)	Faradaic Efficiency (Formate)	Current Density (mA/cm²)	Electrolyt e	Stability	Referenc e
Bismuth Subcarbon ate						
(BiO) <sub>2</sub> CO <sub>3</sub> Layer	-0.8	97.4%	-111.6 (partial)	1 М КОН	Extraordina rily high stability	[4]
Bi <sub>2</sub> O <sub>2</sub> CO <sub>3</sub> @Bi Interface	-1.07	~90%	~16	0.5 M KHCO₃	>10 hours, no obvious decay	[5]
V <sub>0</sub> - Bi <sub>2</sub> O <sub>2</sub> CO <sub>3</sub> Nanosheet S	-0.62	>95%	Not specified	0.5 M KCI	Excellent stability	[2]
Metallic Bismuth						
Nanoporou s Bi (100 nm)	-0.88	>90%	16	KHCO₃	Excellent durability	
Carbon- supported Bi NPs	-1.5 V vs Ag/AgCl	~100%	Not specified	0.5 M KHCO₃	Deactivate s after ~70 hours	[6]
Bismuth Oxide						
Bi₂O₃ Foam Catalyst	Not specified	~100%	-84.1 (partial)	Not specified	>100 hours of continuous electrolysis	[1]
Bimetallic Bismuth						



Cuo.8Bio.2	-0.72	95%	200	CO <sub>2</sub> - saturated electrolyte	Stable over 24 hours	[7]
BiFeO3/Bi2 5FeO40	-0.75	Not specified	359.8 (partial)	Not specified	Stable for 88 hours	[8]

## **Experimental Protocols**

Reproducibility is key in scientific research. The following sections provide detailed methodologies for catalyst synthesis and electrochemical CO<sub>2</sub> reduction experiments, compiled from various sources.

## **Catalyst Synthesis Protocols**

1. **Bismuth Subcarbonate** on Carbon Paper (Bi<sub>2</sub>O<sub>2</sub>CO<sub>3</sub>@Bi/CP)

This method involves the in situ formation of a **bismuth subcarbonate** layer on a nanostructured bismuth catalyst.

- Substrate Preparation: Carbon paper is washed with deionized water and ethanol and then dried.
- Electrodeposition of Nano-structured Bi: A flower-like bismuth nanostructure is prepared by pulse current electrodeposition in a two-electrode system. A platinum mesh serves as the counter electrode.
- Formation of **Bismuth Subcarbonate**: The prepared nano-structured bismuth on carbon paper is exposed to air, leading to the formation of a stable Bi<sub>2</sub>O<sub>2</sub>CO<sub>3</sub>@Bi interface.[5]
- 2. Metallic Bismuth Nanoparticles on Carbon

A chemical reduction method is employed to synthesize carbon-supported bismuth nanoparticles.

 Precursor Solution: Bismuth(III) chloride (BiCl₃) and polyvinylpyrrolidone (PVP) are dissolved in dimethylformamide (DMF).



- Reduction: Sodium borohydride (NaBH<sub>4</sub>) is added to the solution to reduce the Bi<sup>3+</sup> ions to metallic bismuth nanoparticles.
- Carbon Support: The synthesized nanoparticles are then supported on carbon black.
- 3. Bismuth Oxide Foam

This protocol describes the synthesis of a completely oxidized Bi<sub>2</sub>O<sub>3</sub> foam.

- Electrodeposition of Bi Foam: A metallic Bi foam is first synthesized using the dynamic hydrogen bubble template (DHBT) electrodeposition approach.
- Thermal Annealing: The as-prepared metallic Bi foam is then thermally annealed in air at 300 °C for 12 hours to transform it into Bi<sub>2</sub>O<sub>3</sub> foam.[1]

#### Electrochemical CO<sub>2</sub> Reduction Protocol

The following is a general procedure for evaluating the performance of the prepared catalysts in an H-type or flow-cell electrochemical reactor.

- Electrochemical Cell Setup: A three-electrode system is typically used, consisting of the
  prepared catalyst as the working electrode, a platinum wire or mesh as the counter
  electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
  The two compartments of the H-cell are separated by a proton exchange membrane (e.g.,
  Nafion).
- Electrolyte Preparation: An aqueous solution of potassium bicarbonate (KHCO₃) or potassium hydroxide (KOH) is prepared and saturated with CO₂ by bubbling the gas through it for at least 30 minutes prior to the experiment.
- Electrolysis: The electrochemical reduction is carried out at various constant potentials (potentiostatic) or constant currents (galvanostatic). The CO<sub>2</sub> gas is continuously bubbled through the catholyte during the experiment.
- Product Analysis:
  - Gaseous Products: The gaseous products from the cathode compartment are analyzed using an online gas chromatograph (GC) to quantify H<sub>2</sub> and CO.

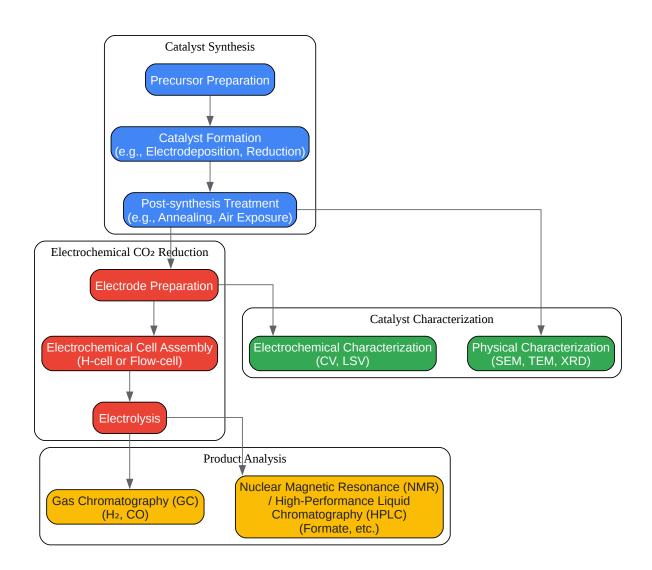


 Liquid Products: The liquid electrolyte is analyzed for formate and other potential liquid products using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

## **Visualizing the Process**

To better understand the experimental workflow and the proposed reaction pathway, the following diagrams are provided.

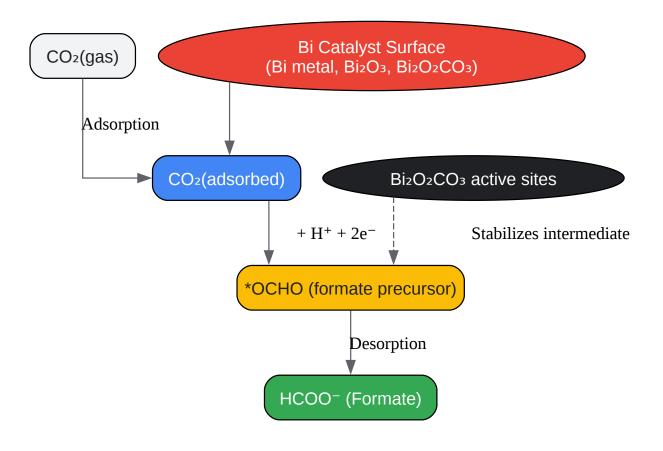




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A general experimental workflow for benchmarking catalysts.





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Proposed pathway for CO<sub>2</sub> reduction to formate on Bi catalysts.

## Conclusion

Bismuth subcarbonate demonstrates exceptional performance in the electrochemical reduction of CO<sub>2</sub> to formate, often exhibiting high Faradaic efficiencies and remarkable stability. The in situ formation of a bismuth subcarbonate layer on metallic or oxide precursors appears to be a key factor in enhancing catalytic activity. While metallic bismuth and bismuth oxide also show high selectivity towards formate, their long-term stability can be a concern under certain conditions. Bimetallic bismuth catalysts offer a promising route to achieving high current densities, crucial for industrial applications.

The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to develop and benchmark novel catalysts for sustainable chemical production. Further research focusing on optimizing the structure and composition of bismuth-



based catalysts, particularly leveraging the beneficial properties of **bismuth subcarbonate**, will be pivotal in advancing the field of electrochemical CO<sub>2</sub> conversion.

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